N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide
Description
N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-22-12-6-9-15(20(22)24)21-19(23)18-13-7-2-4-10-16(13)25-17-11-5-3-8-14(17)18/h2-5,7-8,10-11,15,18H,6,9,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMNTQHUZUPHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions. The resulting xanthene derivative is then subjected to further functionalization to introduce the carboxamide group.
The introduction of the N-(1-methyl-2-oxopiperidin-3-yl) moiety involves the reaction of the xanthene derivative with 1-methyl-2-oxopiperidine-3-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound’s fluorescent properties make it useful as a fluorescent probe in various chemical analyses.
Biology: It can be used as a fluorescent marker in biological imaging and cell tracking studies.
Industry: Its fluorescent properties are valuable in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide is primarily related to its ability to fluoresce. The xanthene core absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful in various imaging and diagnostic applications. The molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-2-oxopiperidin-3-yl)pentanoic acid: This compound shares the piperidinyl moiety but differs in the core structure and functional groups.
tert-butyl (1-methyl-2-oxopiperidin-3-yl)carbamate: Another similar compound with a different core structure and functional groups.
Uniqueness
N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core and a piperidinyl moiety, which imparts both fluorescent properties and potential biological activity. This makes it a versatile compound with applications across multiple scientific disciplines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
